
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known as APPE, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. APPE is a member of the imidazole-based compounds and is known for its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a key intermediate in the synthesis of various heterocyclic compounds. Research has shown that derivatives of this compound can be used to synthesize a range of heterocyclic structures like pyrazolo[3,4-b]pyridines, pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazines, and tetrazoles. These compounds have potential applications in medicinal chemistry due to their diverse biological activities (Attaby et al., 2006).
Biological Activity Exploration
The compound's derivatives have been explored for their biological activities. For instance, derivatives like 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(substituted phenyl)ethanone have been synthesized and investigated for their anticholinesterase activities. Such studies are crucial in understanding the therapeutic potential of these compounds in treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Antimicrobial and Antioxidant Potential
Research into imidazole-based heterocycles, including those derived from the compound , has revealed significant antimicrobial and antioxidant properties. These compounds have shown effectiveness against various bacteria and also exhibit properties that could be harnessed in oxidative stress-related conditions (Abdel-Wahab et al., 2011).
Material Science Applications
The compound and its derivatives have found applications in material science, particularly in the synthesis of luminescent materials. For example, derivatives like 1,3-diarylated imidazo[1,5-a]pyridines, synthesized from similar ketones, have been used to create luminescent materials with potential applications in optoelectronics and display technologies (Volpi et al., 2017).
Corrosion Inhibition
Imidazole derivatives, including those structurally related to this compound, have shown potential as corrosion inhibitors. Such compounds have been studied for their effectiveness in protecting metals in acidic environments, which is a significant application in industrial settings (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-2-10-21-16(15-8-4-3-5-9-15)13-19-18(21)23-14-17(22)20-11-6-7-12-20/h2-5,8-9,13H,1,6-7,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNXCEYMVWKSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

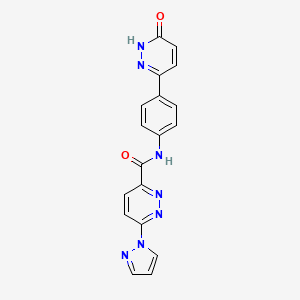
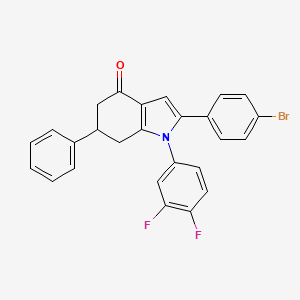
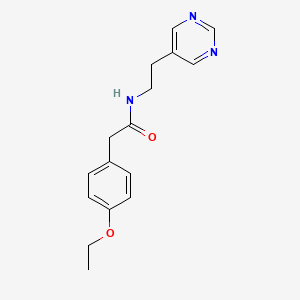

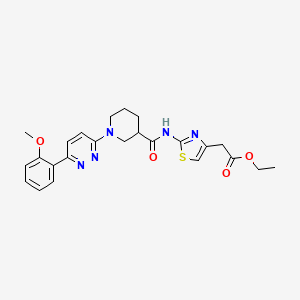
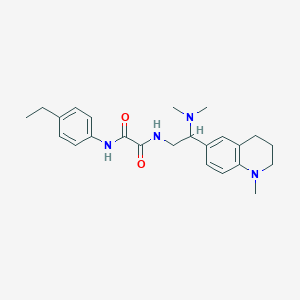

![1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2847070.png)
![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)
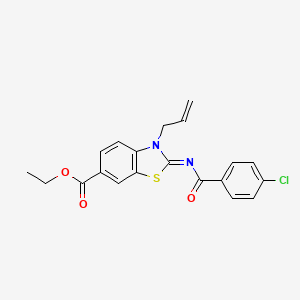
![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

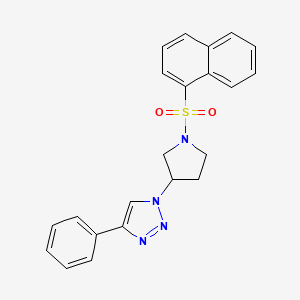
![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)